2-(5-Chloro-2-fluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(5-Chloro-2-fluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative with a complex molecular structure. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the reaction of 5-chloro-2-fluoro-4-(trifluoromethyl)benzene with a boronic acid derivative under specific conditions. The reaction typically requires a catalyst, such as palladium, and a suitable solvent, like toluene or tetrahydrofuran (THF).
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in organic synthesis to form carbon-carbon bonds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Requires a palladium catalyst, a base (e.g., potassium carbonate), and an aryl halide.
Oxidation and Reduction Reactions: Can be achieved using standard oxidizing and reducing agents, depending on the desired transformation.
Major Products Formed: The major products include biaryls and other complex organic molecules, which are valuable intermediates in pharmaceuticals and agrochemicals.
Scientific Research Applications
This compound is extensively used in scientific research due to its unique properties. It serves as a versatile reagent in organic synthesis, particularly in the construction of biologically active molecules. Its applications extend to:
Chemistry: Facilitates the synthesis of complex organic compounds.
Biology: Used in the development of bioactive molecules and probes.
Medicine: Acts as a precursor in the synthesis of pharmaceuticals.
Industry: Employed in the production of advanced materials and agrochemicals.
Mechanism of Action
The compound exerts its effects through its ability to form stable boronic esters and boronic acids, which are crucial intermediates in various chemical reactions. The molecular targets and pathways involved include the formation of carbon-carbon and carbon-heteroatom bonds, which are essential in the synthesis of complex molecules.
Comparison with Similar Compounds
Boronic Acids: Similar in structure but lack the trifluoromethyl group.
Trifluoromethylated Compounds: Similar in the presence of the trifluoromethyl group but differ in the aromatic ring structure.
Uniqueness: The presence of both chloro and fluoro substituents on the aromatic ring, along with the trifluoromethyl group, imparts unique electronic and steric properties to this compound, making it distinct from other boronic acid derivatives.
This detailed overview highlights the significance of 2-(5-Chloro-2-fluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis and beyond.
Properties
IUPAC Name |
2-[5-chloro-2-fluoro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BClF4O2/c1-11(2)12(3,4)21-14(20-11)8-6-9(15)7(5-10(8)16)13(17,18)19/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNNPNIUHUCERC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BClF4O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.51 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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